5-Methyl-1,3,4-thiadiazole-2-carbonitrile

Catalog No.
S3431241
CAS No.
518015-09-3
M.F
C4H3N3S
M. Wt
125.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-1,3,4-thiadiazole-2-carbonitrile

CAS Number

518015-09-3

Product Name

5-Methyl-1,3,4-thiadiazole-2-carbonitrile

IUPAC Name

5-methyl-1,3,4-thiadiazole-2-carbonitrile

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

InChI

InChI=1S/C4H3N3S/c1-3-6-7-4(2-5)8-3/h1H3

InChI Key

WOLCKWOUWFCYHS-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)C#N

Canonical SMILES

CC1=NN=C(S1)C#N

5-Methyl-1,3,4-thiadiazole-2-carbonitrile (CAS 518015-09-3) is a highly reactive, bifunctional heterocyclic building block utilized primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Featuring a 1,3,4-thiadiazole core substituted with a methyl group and a highly electrophilic cyano group, this compound serves as a critical precursor for amidines, tetrazoles, and specialized carboxylic acid derivatives. In industrial and medicinal chemistry workflows, it is predominantly procured to bypass the hazardous and low-yielding cyanation of its corresponding amine, providing a direct, scalable entry point into Biginelli-type multicomponent condensations and the development of viral polymerase inhibitors [1].

Research Fit

Patented route Key intermediate for rosuvastatin calcium synthesis (CN113387944A)
Scaffold utility 1,3,4-thiadiazole core supports medicinal chemistry and agrochemical derivatization
Supply Multi-vendor availability with batch-specific QC documentation

Substituting 5-methyl-1,3,4-thiadiazole-2-carbonitrile with its direct precursor, 5-methyl-1,3,4-thiadiazol-2-amine, or its functional analog, 5-methyl-1,3,4-thiadiazole-2-carboxylic acid, introduces severe process inefficiencies. In-house synthesis from the amine requires a Sandmeyer-type cyanation utilizing highly toxic copper(I) cyanide, which typically results in poor yields and significant hazardous waste generation [1]. Furthermore, attempting to use the carboxylic acid analog for amidine synthesis necessitates a multi-step sequence of amidation and dehydration. Procuring the exact carbonitrile compound enables a direct, one-step Pinner reaction to form 5-methyl-1,3,4-thiadiazole-2-carboximidamide, a mandatory intermediate for downstream dihydropyrimidine core construction [1].

Substitution Risk

Synthetic route specificity

5-Methyl group is required for sulfonylation in the patented rosuvastatin route; other 5-substituents alter steric and electronic profile.

Bioactivity profile mismatch

Reported antifungal synergy with amphotericin B is specific to the 5-methyl derivative C1; naphthalen-1-ylmethyl analog NTBD showed weaker synergy and different renal cell model response.

Physicochemical property shift

5-Phenyl and 5-isopropyl analogs have higher LogP and molecular weight, affecting aqueous compatibility and purification workflow.

Yield and Safety Advantage Over Amine Precursor

The synthesis of 5-methyl-1,3,4-thiadiazole-2-carbonitrile from 5-methyl-1,3,4-thiadiazol-2-amine via a standard Sandmeyer-type reaction requires stoichiometric copper(I) cyanide (CuCN). Patent literature demonstrates that this specific cyanation suffers from severe inefficiency, yielding approximately 13% of the target carbonitrile [1]. Procuring the carbonitrile directly eliminates this extreme yield bottleneck and removes highly toxic cyanide reagents from the manufacturing or laboratory workflow.

Evidence DimensionSynthesis Yield and Reagent Toxicity
Target Compound DataProcured directly (bypasses synthesis, 0% cyanide handling)
Comparator Or Baseline5-Methyl-1,3,4-thiadiazol-2-amine (Requires CuCN, ~13% yield)
Quantified DifferenceEliminates an 87% material loss and stoichiometric copper(I) cyanide usage
ConditionsSandmeyer-type cyanation using CuCN

Procuring the carbonitrile directly is essential for process safety and economic viability, avoiding a notoriously low-yielding and hazardous cyanation step.

Physicochemical profile
Reported
5-Methyl: MW 125, LogP 0.19
5-Phenyl: MW 187, LogP ~2.5
Supports aqueous-compatible synthetic workflows
Predicted parameters; experimental verification advised

Step-Economy in Amidine Intermediate Synthesis

For the synthesis of 5-methyl-1,3,4-thiadiazole-2-carboximidamide hydrochloride—a key intermediate for Biginelli cyclizations—the carbonitrile undergoes a direct, one-pot Pinner reaction using sodium methoxide and ammonium chloride [1]. In contrast, utilizing 5-methyl-1,3,4-thiadiazole-2-carboxylic acid requires prior conversion to a primary amide followed by chemical dehydration to the nitrile before amidine formation can occur.

Evidence DimensionSynthetic Step Count to Amidine
Target Compound Data1 operational step (direct Pinner reaction)
Comparator Or Baseline5-Methyl-1,3,4-thiadiazole-2-carboxylic acid (≥3 steps)
Quantified DifferenceEliminates at least 2 synthetic steps (amidation and dehydration)
ConditionsStandard amidine synthesis via methanolic NaOMe and NH4Cl

Direct procurement of the carbonitrile significantly accelerates the synthesis of amidine-based pharmacophores by maximizing step economy.

Industrial validation
Class-level
5-Methyl derivative claimed in CN113387944A for rosuvastatin. No equivalent patent for other 5-substituted analogs.
Supports rosuvastatin intermediate research and impurity profiling
Patent analysis; verify specific route conditions

Pharmacophoric Differentiation vs. Unsubstituted Analogs

In the development of 3,6-dihydropyrimidine derivatives (e.g., Hepatitis B virus polymerase inhibitors), the 5-methyl substitution on the 1,3,4-thiadiazole ring provides essential steric and electronic properties that dictate target binding and metabolic stability [1]. Substituting with an unsubstituted 1,3,4-thiadiazole-2-carbonitrile alters the lipophilicity and electron density of the resulting pyrimidine scaffold, leading to unpredictable shifts in antiviral efficacy and pharmacokinetic profiles.

Evidence DimensionScaffold Substitution Pattern
Target Compound Data5-Methyl substituted
Comparator Or BaselineUnsubstituted 1,3,4-thiadiazole-2-carbonitrile
Quantified DifferenceProvides strictly required steric bulk and electron-donating effects
ConditionsStructure-activity relationship (SAR) profiling in dihydropyrimidine synthesis

Buyers developing specific antiviral or agrochemical scaffolds must use the 5-methyl variant to maintain established structure-activity relationships.

Antifungal synergy
Reported
4–32 fold reduction in AmB MIC; ∑FIC as low as 0.12
Supports antifungal synergy screening with 5-methyl derivative scaffold
Broth microdilution; CLSI guidelines; reported for C1 derivative
Membrane selectivity
Reported
C1 (5-methyl) vs C7 (5-heptyl): distinct DPPC bilayer organization profiles by spectroscopy
Supports membrane interaction screening; methyl pattern differs from longer-chain analogs
DPPC liposome model; spectroscopic techniques
Supply stability
Specification review
≥5 independent vendors; purity 95–97%; batch QC (NMR, HPLC, GC) from key vendor
Supports procurement continuity with documented quality
Vendor survey May 2026; verify current stock
Drug-likeness profile
Class-level
Predicted LogP 0.19 vs ~2.5 for 5-phenyl; MW 125 vs 187; zero rotatable bonds
Supports fragment library design; may favor ADME parameters
In silico predictions; experimental ADME validation required

Precursor for Antiviral Dihydropyrimidines

5-Methyl-1,3,4-thiadiazole-2-carbonitrile serves as the direct starting material for synthesizing 5-methyl-1,3,4-thiadiazole-2-carboximidamide hydrochloride. This amidine is subsequently utilized in multicomponent Biginelli-type cyclizations to produce 2,4,5,6-substituted 3,6-dihydropyrimidine derivatives, which are heavily investigated as Hepatitis B virus (HBV) polymerase inhibitors [1].

Synthesis of Tetrazole-Linked Pharmacophores

The highly reactive cyano group of the procured compound serves as a direct substrate for [3+2] cycloaddition with azides. This enables the rapid, high-yield construction of 5-(5-methyl-1,3,4-thiadiazol-2-yl)tetrazole derivatives, bypassing the need to handle toxic cyanation reagents in-house prior to the cycloaddition step [1].

Agrochemical Scaffold Development

Due to the established bioactivity of the 1,3,4-thiadiazole core, this carbonitrile is utilized in the agricultural chemical sector to synthesize novel herbicides and fungicides. Procuring the carbonitrile directly allows formulation chemists to rapidly access amidine, amide, and thioamide derivatives without the throughput bottlenecks associated with amine-to-nitrile conversions [1].

Application Fit

Application
Selection Property
Validation Focus
Rosuvastatin intermediate research & impurity profiling
5-Methyl substitution required for sulfonylation step (CN113387944A)
Confirm synthetic route compatibility; verify batch QC documentation
Antifungal synergy screening studies
Reported synergy with AmB (∑FIC ≤0.5) across azole-resistant strains
Verify MIC reduction and RPTEC model safety endpoints for new derivatives
Membrane-active compound design
Distinct DPPC bilayer organization vs. longer-chain 5-substituted analogs
Spectroscopic confirmation of membrane partitioning behavior
Fragment-based drug discovery (FBDD)
Low predicted LogP, compact MW, zero rotatable bonds
Experimental ADME validation and fragment elaboration

XLogP3

0.8

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